molecular formula C18H16ClN3O B1231619 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone

Cat. No. B1231619
M. Wt: 325.8 g/mol
InChI Key: WNAUAGDIWFTDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone is a member of quinazolines.

Scientific Research Applications

Anticancer Properties

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone derivatives have been synthesized and evaluated for their potential anticancer properties. In a study, derivatives exhibited remarkable cytotoxic activity against certain cancer cell lines, such as the HeLa cell line, indicating their potential as anticancer agents (Hassanzadeh et al., 2019). Additionally, compounds with similar structures were tested for cytotoxicity against various cancer cell lines, showing significant effects, especially towards monocytic leukemia cells (Hour et al., 2007).

Antimicrobial Activity

Quinazolinone derivatives have demonstrated antimicrobial properties. A study on quinazolino-thiadiazoles, which include the 4-chlorophenyl component, showed broad-spectrum antimicrobial activity against bacterial and fungal strains (Patel et al., 2018). Another research synthesized quinazolinone derivatives and found them effective against various bacterial species, indicating their potential in addressing bacterial infections (Naganagowda & Petsom, 2011).

Antiviral Properties

Some quinazolinone derivatives have been studied for their antiviral activities. For instance, compounds synthesized from bromo-quinazolinones showed potential antiviral activity against specific viruses, highlighting the promise of quinazolinone derivatives in antiviral drug development (Dinakaran et al., 2003).

Fluorescent Probes

Quinazolinone derivatives have been utilized in the development of fluorescent probes. A specific derivative was used to create a probe for hydrogen peroxide detection, demonstrating the versatility of quinazolinone compounds in chemical analysis and potential biomedical applications (Cai et al., 2015).

properties

Product Name

3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinazolin-4-one

InChI

InChI=1S/C18H16ClN3O/c19-13-7-9-14(10-8-13)22-17(23)15-5-1-2-6-16(15)20-18(22)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2

InChI Key

WNAUAGDIWFTDRG-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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